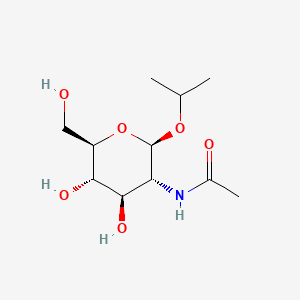

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Descripción general

Descripción

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound known for its essentiality in biomedicine . It plays a crucial role in synthesizing glycosylated drugs and exploring glycobiology within the pharmaceutical sector . Its significance extends to the treatment of diverse ailments, encompassing bacterial and viral infections, cancer, and inflammation .

Molecular Structure Analysis

The molecular formula of Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C11H21NO6 . Its InChI Code is 1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 .Physical And Chemical Properties Analysis

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 263.29 . It appears as a white to yellow solid .Aplicaciones Científicas De Investigación

Synthesis of Glycosylated Drugs

This compound is pivotal in the pharmaceutical industry for synthesizing glycosylated drugs. These drugs play a crucial role in treating various ailments due to their enhanced efficacy and improved pharmacokinetic properties .

Glycobiology Research

It serves as an essential tool in glycobiology research, helping scientists understand the structure and function of glycoconjugates in biological systems .

Treatment of Bacterial and Viral Infections

Researchers utilize this compound to develop treatments targeting bacterial and viral infections, leveraging its ability to mimic or interfere with the function of natural sugars in pathogen recognition and entry .

Cancer Therapy

In cancer therapy, it’s used to create compounds that can target cancer cells specifically, minimizing damage to healthy cells and potentially improving treatment outcomes .

Anti-inflammatory Applications

Its properties are also explored for developing anti-inflammatory agents, which could lead to new treatments for chronic inflammatory diseases .

Enzyme Inhibition Studies

The compound is used in studies to inhibit enzymes like lysosomal hexosaminidases, which are involved in the cleavage of glycoconjugates—a process relevant to various diseases .

Mecanismo De Acción

Mode of Action

It’s possible that the compound interacts with its targets through a substrate-assisted catalytic mechanism, forming an oxazoline intermediate .

Biochemical Pathways

It’s known to play a crucial role in the synthesis of glycosides, glycoproteins, and antibiotics .

Result of Action

It’s known to be significant in the biomedical industry, particularly in the treatment of diverse ailments, encompassing bacterial and viral infections, cancer, and inflammation .

Action Environment

It’s known that the compound should be stored at 2-8°c, in sealed storage, away from moisture .

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHJQINNMOQHDM-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428814 | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

78341-33-0 | |

| Record name | 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78341-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.